
L-ornithinium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-ornithinium(2+) is the L-enantiomer of ornithinium(2+). It has a role as a human metabolite. It is a conjugate acid of a L-ornithinium(1+).
Aplicaciones Científicas De Investigación
1. Molecular Associations and Crystal Structures L-ornithinium(2+) has been studied for its role in molecular associations and crystal structures. The crystal structure of L-ornithinium α-ketoglutarate was analyzed, revealing insights into the conformational versatility of L-ornithine and α-ketoglutaric acid, illustrated by the hydrogen-bond network and electrostatic charges in the crystal (Allouchi et al., 2014).
2. Applications in Biochemistry Research in biochemistry has investigated the use of L-ornithinium(2+) in various processes. For example, studies have explored its role in the metabolism of Escherichia coli (Vogel & Bonner, 1956).
3. Nonlinear Optical (NLO) Crystal Development L-ornithinium dipicrate (LODP), a compound involving L-ornithine, has been synthesized for use in nonlinear optical applications. This research indicates the potential of L-ornithinium(2+) in developing materials with unique optical properties (Balaprabhakaran et al., 2015).
4. Structural Analysis in Molecular Biology The structural aspects of L-ornithinium(2+) have been analyzed in molecular biology studies, contributing to understanding the conformational states of various compounds (Llinás et al., 1976).
5. In Agricultural Science Studies in agricultural science have explored the effects of L-ornithine application on improving drought tolerance in sugar beet plants, highlighting its potential use in enhancing plant resilience under stress (Hussein et al., 2019).
6. Metabolic Engineering for L-ornithine Production Metabolic engineering of Corynebacterium glutamicum has been undertaken to enhance L-ornithine production, a key area of interest due to its industrial applications (Kim et al., 2015).
Propiedades
Fórmula molecular |
C5H14N2O2+2 |
|---|---|
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
[(1S)-4-azaniumyl-1-carboxybutyl]azanium |
InChI |
InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/p+2/t4-/m0/s1 |
Clave InChI |
AHLPHDHHMVZTML-BYPYZUCNSA-P |
SMILES isomérico |
C(C[C@@H](C(=O)O)[NH3+])C[NH3+] |
SMILES |
C(CC(C(=O)O)[NH3+])C[NH3+] |
SMILES canónico |
C(CC(C(=O)O)[NH3+])C[NH3+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B1201286.png)
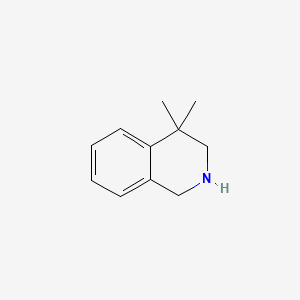
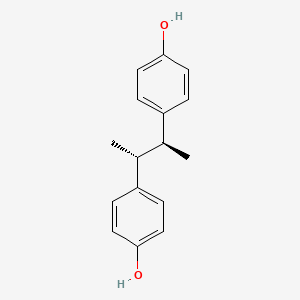

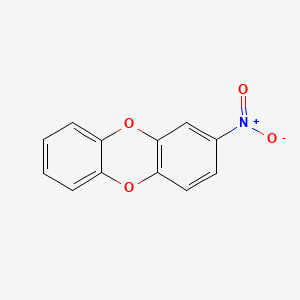
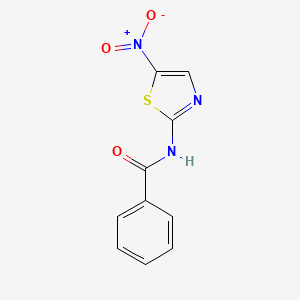
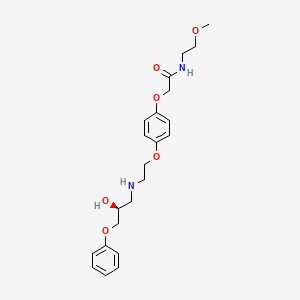

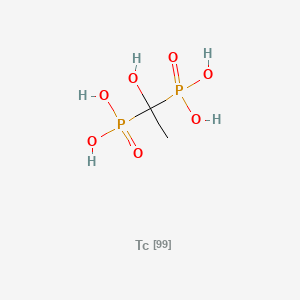



![2-[2-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3-dihydroindol-3-yl]acetic acid](/img/structure/B1201305.png)